REACTION_CXSMILES
|
ClCC([NH:5][C:6]1([CH3:14])[CH2:11][CH:10]([CH3:12])[O:9][CH:8]([CH3:13])[CH2:7]1)=O.NC(N)=S>C(O)C.C(O)(=O)C>[CH3:13][CH:8]1[CH2:7][C:6]([NH2:5])([CH3:14])[CH2:11][CH:10]([CH3:12])[O:9]1 |f:2.3|
|
Name
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2-chloro-N-(2,4,6-trimethyltetrahydro-2H-pyran-4-yl) acetamide
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1(CC(OC(C1)C)C)C
|
Name
|
|
Quantity
|
705 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
ethanol acetic acid
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
CC1OC(CC(C1)(C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |